N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with an intriguing chemical structure, which makes it a subject of significant interest in various scientific fields
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzothiazol core. This can be achieved via the cyclization of o-aminothiophenol with appropriate carboxylic acids or derivatives. The methylsulfanyl group is introduced through nucleophilic substitution reactions. The final assembly of the pyrrolidine and tert-butyl groups often requires careful control of reaction conditions, particularly temperature and solvent choice, to ensure successful coupling and formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound necessitates optimization for scale, yield, and cost-effectiveness. Typically, industrial synthesis would involve continuous flow reactors to handle the sequential reactions efficiently, ensuring high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide can undergo oxidation, particularly at the methylsulfanyl group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the benzothiazol ring or the carbonyl group, yielding various reduced intermediates.
Substitution: The benzothiazol core can participate in electrophilic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid in mild acidic or basic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine) or electrophilic reagents in polar solvents.
Major Products
Scientific Research Applications
N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide finds applications across several scientific domains:
Chemistry: Used as a building block for more complex molecules, particularly in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with cellular receptors.
Medicine: Explored for therapeutic potential, possibly in drug design and development targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Comparison with Similar Compounds
N-tert-butyl-1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its distinct structural features:
Unique Benzothiazol Substitution: Compared to other benzothiazol derivatives, the presence of the tert-butyl and pyrrolidine groups enhances its stability and reactivity.
Similar Compounds: Other compounds in this family include 2-benzothiazolamine and 6-methylsulfanylbenzothiazole, which share some structural elements but differ significantly in their overall properties and applications.
Properties
IUPAC Name |
N-tert-butyl-1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-17(2,3)19-15(21)11-7-8-20(10-11)16-18-13-6-5-12(22-4)9-14(13)23-16/h5-6,9,11H,7-8,10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULTVARJDMNZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.